4,8-Dichloroquinolin-3-amine
Description
4,8-Dichloroquinolin-3-amine is a halogenated quinoline derivative with chlorine atoms at positions 4 and 8 of the quinoline ring and an amine group at position 2. Quinoline derivatives are widely studied for their antimalarial, antibacterial, and anticancer activities, with halogenation and substituent positioning critically influencing their efficacy .
Properties
Molecular Formula |
C9H6Cl2N2 |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
4,8-dichloroquinolin-3-amine |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-3-1-2-5-8(11)7(12)4-13-9(5)6/h1-4H,12H2 |
InChI Key |
OTWCLYQWOKGRTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Cl)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloroquinolin-3-amine typically involves the chlorination of quinoline derivatives followed by amination. One common method starts with the chlorination of 4,8-dichloroquinoline, which is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amino group at the 3rd position.
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and amination processes. The reaction conditions are optimized to ensure high yield and purity, typically involving controlled temperatures and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 4,8-Dichloroquinolin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 8th positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted quinolines and quinoline derivatives, which can have significant biological activities.
Scientific Research Applications
4,8-Dichloroquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting infectious diseases and cancer.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,8-Dichloroquinolin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it could interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Chlorine Positioning: Chlorine at position 8 is common in antimalarial quinolines (e.g., chloroquine derivatives). Compounds with Cl at positions 6 and 8 (e.g., 6,8-dichloroquinolin-3-amine) may exhibit enhanced lipophilicity compared to 3,6-dichloro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
